![molecular formula C13H11NO3S B225398 N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B225398.png)
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and electronics. The compound is also known as BTMTC and has a molecular weight of 289.33 g/mol.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide has a low toxicity profile and does not exhibit significant adverse effects on biochemical and physiological processes. However, further studies are required to determine the long-term effects of the compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide is its potential applications in various fields of science, including medicinal chemistry and materials science. The compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide. In medicinal chemistry, further studies are required to determine the efficacy of the compound in inhibiting the growth of cancer cells and its potential use in combination therapy. In materials science, the compound may be studied for its potential applications in organic electronics and as a building block for the synthesis of novel materials. Additionally, further studies are required to determine the long-term effects of the compound on human health and its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-methylmorpholine and 2-chloro-N,N-dimethylacetamide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, the compound has shown promising results in inhibiting the growth of cancer cells and has been found to have anti-inflammatory properties. The compound has also been studied for its potential application in organic electronics and has been found to exhibit good charge transport properties.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide |
---|---|
Molekularformel |
C13H11NO3S |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11NO3S/c15-13(12-2-1-5-18-12)14-7-9-3-4-10-11(6-9)17-8-16-10/h1-6H,7-8H2,(H,14,15) |
InChI-Schlüssel |
YXIOSCHXPFQHOJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.